molecular formula C17H17ClO5 B15124092 4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one

4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B15124092
M. Wt: 336.8 g/mol
InChI Key: XXGFPZBCEVCZAR-SNAWJCMRSA-N
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Description

4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring fused with a cyclopentane ring, and various functional groups such as hydroxyl, chlorophenoxy, and oxobut-1-en-1-yl groups. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

The synthesis of 4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 3-chlorophenol in the presence of a suitable catalyst.

    Formation of the oxobut-1-en-1-yl group: This can be done through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial production methods may involve the optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Chemical Reactions Analysis

4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxobut-1-en-1-yl group can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups such as amines or thiols.

    Addition: The double bond in the oxobut-1-en-1-yl group can undergo addition reactions with halogens, hydrogen, or other electrophiles.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one can be compared with other similar compounds, such as:

    Furan derivatives: These compounds share the furan ring structure and may have similar reactivity and biological activities.

    Chlorophenoxy compounds: These compounds contain the chlorophenoxy group and may have similar chemical properties and applications.

    Oxobut-1-en-1-yl compounds: These compounds contain the oxobut-1-en-1-yl group and may undergo similar chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

Molecular Formula

C17H17ClO5

Molecular Weight

336.8 g/mol

IUPAC Name

4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C17H17ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,13-16,20H,7-9H2/b5-4+

InChI Key

XXGFPZBCEVCZAR-SNAWJCMRSA-N

Isomeric SMILES

C1C(C(C2C1OC(=O)C2)/C=C/C(=O)COC3=CC(=CC=C3)Cl)O

Canonical SMILES

C1C(C(C2C1OC(=O)C2)C=CC(=O)COC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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